molecular formula C24H30ClN7O4S B601681 Edoxaban impureté I CAS No. 1255529-23-7

Edoxaban impureté I

Numéro de catalogue: B601681
Numéro CAS: 1255529-23-7
Poids moléculaire: 548.07
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

The enantiomer of Edoxaban, Edoxaban Impurity.

Applications De Recherche Scientifique

Analyse spectrofluorimétrique

Une méthode spectrofluorimétrique dérivée, précise, sensible, respectueuse de l'environnement, simple, rapide et précise a été développée pour quantifier l'édoxaban tosylate monohydraté sous forme pure et sous forme pharmaceutique {svg_1}. Cette méthode repose sur la dérivatisation par le chloroformate de 9-fluorénylméthyle à température ambiante dans un tampon borate de pH 9,0 {svg_2}.

Traitement de l'embolie pulmonaire

L'édoxaban tosylate monohydraté est un anticoagulant oral qui ne nécessite pas d'hospitalisation après ajustement de la dose {svg_3}. Il est utilisé dans le traitement de l'embolie pulmonaire (EP) consécutive à la COVID-19 {svg_4}.

Développement d'une méthode d'analyse indiquant la stabilité

Une étude complète portant sur l'isolement, l'identification des impuretés et la détermination de la cinétique de dégradation a été réalisée {svg_5}. Cette étude permet de comprendre le profil de stabilité de l'édoxaban et de ses impuretés {svg_6}.

Études de dégradation acide

L'édoxaban a été soumis à une hydrolyse acide conformément aux directives de la Conférence internationale sur l'harmonisation (ICH) et s'est avéré sensible aux acides {svg_7}. Cette étude permet de comprendre la stabilité de l'édoxaban vis-à-vis de l'hydrolyse acide {svg_8}.

Méthode UPLC-MS indiquant la stabilité

Une méthode chromatographique liquide à ultra-performance linéaire et validée a été appliquée pour l'identification et la caractérisation des produits de dégradation acide de l'édoxaban dans l'ingrédient pharmaceutique actif (API) {svg_9}.

Caractérisation RMN et FT-IR

Trois produits de dégradation majeurs ont été isolés par HPLC semi-préparative et soumis à la spectroscopie RMN et à la FT-IR pour caractériser et élucider leurs structures les plus probables {svg_10}.

Analyse Biochimique

Biochemical Properties

Edoxaban impurity I plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with factor Xa, similar to Edoxaban, but its binding affinity and inhibitory potency may differ. The interaction with factor Xa involves the formation of a complex that inhibits the enzyme’s activity, preventing the conversion of prothrombin to thrombin and ultimately reducing the formation of blood clots . Additionally, Edoxaban impurity I may interact with other proteins involved in the coagulation cascade, such as antithrombin III, which enhances its anticoagulant effects.

Cellular Effects

Edoxaban impurity I affects various types of cells and cellular processes, particularly those involved in the coagulation pathway. It influences cell function by inhibiting the activity of factor Xa, leading to reduced thrombin generation and decreased platelet activation . This inhibition affects cell signaling pathways related to coagulation and hemostasis. Furthermore, Edoxaban impurity I may impact gene expression by modulating the expression of genes involved in the coagulation cascade, such as those encoding for factor Xa and thrombin . It may also influence cellular metabolism by altering the levels of metabolites involved in the coagulation process.

Molecular Mechanism

The molecular mechanism of action of Edoxaban impurity I involves its binding interactions with biomolecules, particularly factor Xa. By binding to the active site of factor Xa, Edoxaban impurity I inhibits its enzymatic activity, preventing the conversion of prothrombin to thrombin . This inhibition is competitive and concentration-dependent, meaning that higher concentrations of Edoxaban impurity I result in greater inhibition of factor Xa activity. Additionally, Edoxaban impurity I may exert its effects through enzyme inhibition or activation, depending on its interactions with other proteins in the coagulation cascade. Changes in gene expression may also occur as a result of its inhibitory effects on factor Xa.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Edoxaban impurity I may change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that Edoxaban impurity I is relatively stable under normal storage conditions, but it may degrade under acidic or oxidative conditions . The degradation products of Edoxaban impurity I may have different biochemical properties and interactions compared to the parent compound. Long-term effects on cellular function may include sustained inhibition of factor Xa activity and prolonged anticoagulant effects, which could impact the overall efficacy and safety of the compound.

Dosage Effects in Animal Models

The effects of Edoxaban impurity I vary with different dosages in animal models. At lower doses, Edoxaban impurity I may exhibit mild anticoagulant effects by partially inhibiting factor Xa activity . At higher doses, the compound may cause significant anticoagulation, leading to an increased risk of bleeding and other adverse effects. Threshold effects may be observed, where a certain dosage level is required to achieve a noticeable anticoagulant effect. Toxic or adverse effects at high doses may include excessive bleeding, organ damage, and disruption of normal coagulation processes.

Metabolic Pathways

Edoxaban impurity I is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes and carboxylesterases . The compound undergoes hydrolysis and oxidation, leading to the formation of metabolites that may have different biochemical properties and interactions. Enzymes such as CYP3A4 and carboxylesterase 1 play a role in the metabolism of Edoxaban impurity I, affecting its metabolic flux and metabolite levels. These metabolic pathways are essential for the clearance and elimination of the compound from the body.

Transport and Distribution

The transport and distribution of Edoxaban impurity I within cells and tissues involve interactions with transporters and binding proteins. The compound is a substrate of the efflux transporter P-glycoprotein (P-gp), which facilitates its transport across cell membranes . Edoxaban impurity I is not a substrate for uptake transporters such as organic anion-transporting polypeptide (OATP) 1B1, organic anion transporters (OATs) 1 and 3, or organic cation transporters (OCTs). The localization and accumulation of Edoxaban impurity I within cells and tissues are influenced by its interactions with these transporters and binding proteins.

Subcellular Localization

The subcellular localization of Edoxaban impurity I affects its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, Edoxaban impurity I may localize to the endoplasmic reticulum or Golgi apparatus, where it can interact with enzymes involved in the coagulation cascade. The subcellular localization of Edoxaban impurity I is crucial for its proper function and regulation within the cell.

Propriétés

IUPAC Name

N'-(5-chloropyridin-2-yl)-N-[(1R,2S,4R)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30ClN7O4S/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34)/t13-,15-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVDHZBSSITLCT-UNEWFSDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=C(C1)SC(=N2)C(=O)N[C@H]3C[C@@H](CC[C@H]3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClN7O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide
Reactant of Route 2
N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide
Reactant of Route 3
Reactant of Route 3
N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide
Reactant of Route 4
Reactant of Route 4
N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide
Reactant of Route 5
Reactant of Route 5
N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide
Reactant of Route 6
Reactant of Route 6
N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide

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